molecular formula C17H12ClNO5S2 B2954754 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid CAS No. 900019-15-0

3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid

Cat. No.: B2954754
CAS No.: 900019-15-0
M. Wt: 409.86
InChI Key: UZXZVDWVZHXFFU-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is a synthetic chemical reagent designed for research applications. This compound features a unique molecular architecture combining a thiophene-carboxylic acid scaffold with a 4-chlorobenzenesulfonamide group linked via a phenoxy bridge. The structure suggests potential as a key intermediate in medicinal chemistry, particularly for the development of enzyme inhibitors, given that sulfonamide-functionalized thiophene carboxylates are known to exhibit pharmacological activity. Researchers may explore its utility as a scaffold for targeting various biological pathways, as structurally similar compounds have been investigated for their interactions with bacterial enzymes and in inflammatory disease models. The presence of both sulfonamide and carboxylic acid functional groups provides handles for further chemical modification, making it a versatile building block for creating targeted libraries in drug discovery. Thiophene-carboxylic acid derivatives are widely used in coupling reactions and olefinations, facilitating the synthesis of more complex structures. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institutional guidelines prior to use.

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5S2/c18-11-5-7-12(8-6-11)26(22,23)19-13-3-1-2-4-14(13)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZVDWVZHXFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to form 2-(4-chlorobenzenesulfonamido)phenol. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the nitro group yields an amine .

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The sulfonamido group may play a crucial role in binding to biological targets, while the thiophene ring contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogues in Thiophene-2-Carboxylic Acid Family

Thiophene-2-carboxylic acid derivatives are widely studied for their bioactivity. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Bioactivity Potency/IC₅₀ Reference
3-[2-(4-Chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid 4-Chlorobenzenesulfonamido-phenoxy Not explicitly reported (structural focus) N/A
5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (Compound 16) Pyrrolopyrimidine, chlorophenyl Anticancer Higher than doxorubicin (in vitro)
Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)aminobenzenesulfonamide]thiophene-2-carboxylate (Compound 4b) Dimethoxypyrimidine, carbamothioyl Anticancer, antibacterial Comparable to doxorubicin (growth inhibition)
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene, hydroxy, chloro Structural similarity (94% to target compound) N/A (similarity focus)

Key Observations :

  • Anticancer Activity : Compound 16 (from ) demonstrates superior anticancer activity to doxorubicin, attributed to its pyrrolopyrimidine substituent, which enhances DNA intercalation.
  • Structural Flexibility: The target compound’s sulfonamide-phenoxy group distinguishes it from benzo[b]thiophene derivatives (e.g., ), which exhibit higher planarity and altered solubility.
  • Antibacterial Potential: Compound 4b () shows dual anticancer and antibacterial activity, likely due to its carbamothioyl group, which disrupts bacterial cell walls.
Sulfonamide-Containing Analogues

Sulfonamide groups are critical for enzyme inhibition. A comparison with non-thiophene sulphonamides:

Compound Name Core Structure Target/Activity Potency Reference
2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl boronic acid Boronic acid Fungal HDAC (MoRPD3) IC₅₀ ~1 µM (appressorium inhibition)
Trichostatin A Hydroxamate HDAC inhibitor IC₅₀ ~1.5 µM
3-[2-(4-Chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid Thiophene Structural analogue (sulfonamide focus) N/A

Key Observations :

  • HDAC Inhibition : Boronic acid derivatives () exhibit superior fungal HDAC inhibition compared to trichostatin A, suggesting sulfonamide-thiophene hybrids could be optimized for similar targets.
  • Electrophilic Potential: The thiophene core in the target compound may offer redox versatility, unlike boronic acids, which rely on covalent binding .
Chlorophenyl-Substituted Analogues

Chlorophenyl groups enhance lipophilicity and target affinity:

Compound Name Core Structure Application Key Property Reference
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid Thiazole Laboratory chemical Melting point: 206–207°C
Fenofibric acid Propanoic acid Lipid regulator Retention time: 0.36 (HPLC)
3-[2-(4-Chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid Thiophene Pharmacological intermediate N/A

Key Observations :

  • Thermal Stability : Thiazole derivatives () exhibit higher melting points (~206°C) than thiophenes, likely due to stronger intermolecular interactions.

Biological Activity

3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Thiophene ring fused with a carboxylic acid group.
  • Substituents : A phenoxy group linked to a sulfonamide moiety, which is known for enhancing biological activity.

Molecular Formula : C13_{13}H10_{10}ClN1_{1}O4_{4}S1_{1}

Research indicates that compounds similar to 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : This compound may act as an inhibitor of specific enzymes involved in disease processes, such as polymerases in viral replication. For example, derivatives of thiophene-2-carboxylic acids have shown potent inhibition against the Hepatitis C Virus (HCV) NS5B polymerase .
  • Anti-inflammatory Effects : The sulfonamide group is known to have anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against various pathogens.

Biological Activity Data

The biological activity of 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid can be summarized as follows:

Activity TypeObserved EffectsReferences
Antiviral Inhibition of HCV NS5B polymerase
Anti-inflammatory Reduction in inflammatory markers
Antimicrobial Activity against bacterial strains

Case Studies and Research Findings

  • Inhibition Studies on HCV :
    • A study highlighted the efficacy of thiophene-2-carboxylic acids as inhibitors of HCV replication in Huh-7 cells. The structure-activity relationship (SAR) indicated that modifications on the thiophene ring significantly influenced antiviral potency .
  • Sulfonamide Derivatives in Inflammation :
    • Research has shown that sulfonamide derivatives can reduce inflammation in animal models, which could be relevant for the therapeutic applications of this compound in diseases like rheumatoid arthritis .
  • Microbial Resistance :
    • A recent investigation assessed the antimicrobial properties of thiophene derivatives, revealing that certain substitutions led to enhanced activity against resistant strains of bacteria, indicating potential for development into new antibiotics .

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